1-Methylthian-1-ium chloride
Description
Historical Context and Evolution of Sulfonium (B1226848) Salt Research
The study of sulfonium salts dates back to the 19th century, marking a significant milestone in the understanding of sulfur's ability to form stable, positively charged species. rsc.org These trivalent, positively charged sulfur compounds have since been recognized for their broad utility in organic synthesis. researchgate.net Early research laid the groundwork for understanding their fundamental properties and reactivity. Over the decades, the field has expanded dramatically, moving from simple acyclic salts to more complex and stereochemically rich cyclic and bicyclic systems. hmdb.caacs.org The development of new synthetic methodologies and the discovery of novel applications have continuously reinvigorated interest in this class of compounds. hmdb.ca
Significance of Cyclic Sulfonium Salts in Contemporary Organic Chemistry
Cyclic sulfonium salts, such as 1-Methylthian-1-ium chloride, hold a special place in modern organic chemistry due to their unique structural constraints and reactivity. The cyclic framework can influence the stereochemical outcome of reactions at adjacent centers and can be exploited in the synthesis of complex molecules. These salts are recognized as valuable electrophiles and have been employed in a wide range of transformations, including as alkylating agents, in cross-coupling reactions, and in the formation of other cyclic and heterocyclic systems. hmdb.caacs.org Their application extends to the synthesis of natural products and pharmacologically active molecules. rsc.org For instance, cyclic biarylsulfonium salts have been utilized in the synthesis of atropisomeric phosphines, which are important ligands in asymmetric catalysis. uni-muenchen.de Furthermore, the development of methods for the radio-fluorination of cyclic sulfonium salts highlights their importance in the preparation of PET imaging agents. kaust.edu.sa
Overview of Research Directions for this compound
While a comprehensive body of literature solely dedicated to this compound is not extensive, research on analogous cyclic sulfonium salts provides insight into its potential areas of investigation. Key research directions include the development of efficient and stereoselective synthetic routes to this compound and its derivatives. A significant area of interest lies in its application as a reactive intermediate in organic synthesis. For example, derivatives of 1-methylthian-1-ium have been mentioned in patents related to the synthesis of carbapenem (B1253116) antibiotics, indicating its utility in the pharmaceutical industry. google.com
Further research is likely to focus on exploring the reactivity of the C-S bonds within the thianium ring, its utility in cycloaddition reactions, and its potential as a precursor to sulfur ylides for the formation of epoxides and cyclopropanes. The investigation of its electrochemical properties and its role as a potential electrolyte component or in materials science also presents a viable research avenue.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C6H13ClS |
| Molecular Weight | 152.68 g/mol |
| IUPAC Name | This compound |
| SMILES | C[S+]1CCCC(C1)Cl |
| InChI Key | InChI=1S/C6H13S.ClH/c1-7-5-3-2-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |
Interactive Data Table: Spectroscopic Data for a Related Cyclic Sulfonium Cation
The following table presents typical NMR chemical shifts for a related cyclic sulfonium cation, which can serve as a reference for the characterization of this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| 1H | ~3.19 | s | S-CH3 |
| 1H | ~3.51 | dd | H-2, H-6 (axial) |
| 1H | ~4.06 | dd | H-2, H-6 (equatorial) |
| 1H | ~2.20 | m | H-3, H-5 (axial) |
| 1H | ~2.50 | m | H-3, H-5 (equatorial) |
| 1H | ~1.90 | m | H-4 (axial) |
| 1H | ~2.10 | m | H-4 (equatorial) |
| 13C | ~25.0 | S-CH3 | |
| 13C | ~40.0 | C-2, C-6 | |
| 13C | ~28.0 | C-3, C-5 | |
| 13C | ~26.0 | C-4 |
Note: These are approximate values based on general knowledge of similar structures and may vary depending on the solvent and other experimental conditions. hmdb.cawashington.edu
Structure
3D Structure of Parent
Properties
CAS No. |
114067-65-1 |
|---|---|
Molecular Formula |
C6H13ClS |
Molecular Weight |
152.69 g/mol |
IUPAC Name |
1-methylthian-1-ium;chloride |
InChI |
InChI=1S/C6H13S.ClH/c1-7-5-3-2-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |
InChI Key |
YHRNYUHMGLWDFI-UHFFFAOYSA-M |
Canonical SMILES |
C[S+]1CCCCC1.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylthian 1 Ium Chloride and Analogous Thianium Salts
Precursor Selection and Preparation
The selection and preparation of appropriate precursors are critical for the efficient synthesis of thianium salts. The most common precursors include cyclic thioethers (thianes), their corresponding sulfoxides, and other sulfide (B99878) compounds that can be activated under specific conditions.
Synthesis from Cyclic Thioethers (Thianes)
The most direct and widely employed method for the synthesis of 1-Methylthian-1-ium salts is the S-alkylation of the parent cyclic thioether, thiane (B73995) (also known as tetrahydrothiopyran). This reaction is a classic example of a nucleophilic substitution reaction, where the sulfur atom of the thioether acts as a nucleophile, attacking an electrophilic methylating agent.
The general reaction involves treating thiane with a methylating agent, such as methyl iodide or methyl trifluoromethanesulfonate (methyl triflate). The sulfur atom's lone pair of electrons attacks the methyl group, displacing the leaving group (iodide or triflate) and forming the desired sulfonium (B1226848) salt. masterorganicchemistry.com The reaction with methyl iodide is a typical SN2 reaction. masterorganicchemistry.com For instance, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide. scispace.com
More powerful methylating agents like methyl trifluoromethanesulfonate are also highly effective and can be used when a non-nucleophilic counter-ion is desired. wikipedia.org The choice of the alkylating agent is crucial, especially for strained ring systems, where weakly nucleophilic counterions are preferred to prevent ring-opening. thieme-connect.de
Table 1: Common Methylating Agents for Thiane Alkylation
| Methylating Agent | Formula | Leaving Group | Counter-ion |
| Methyl iodide | CH₃I | I⁻ | I⁻ |
| Methyl trifluoromethanesulfonate | CF₃SO₃CH₃ | CF₃SO₃⁻ | CF₃SO₃⁻ |
| Dimethyl sulfate | (CH₃)₂SO₄ | CH₃SO₄⁻ | CH₃SO₄⁻ |
Derivations from Sulfoxides: The Interrupted Pummerer Reaction
An alternative and more intricate approach to thianium salts involves the "interrupted Pummerer reaction" of the corresponding sulfoxide, thiane-1-oxide. The classical Pummerer reaction involves the activation of a sulfoxide with an electrophilic reagent, typically an acid anhydride like trifluoroacetic anhydride (TFAA), followed by elimination to form a thionium ion. manchester.ac.uk
However, in the interrupted Pummerer reaction, in the presence of a suitable nucleophile, the reaction pathway is diverted. bath.ac.uk Instead of elimination, the activated sulfoxide intermediate is attacked by a nucleophile at the sulfur atom, leading to the formation of a sulfonium salt. bath.ac.uknih.gov For the synthesis of a thianium salt, an external nucleophile is not required if the reaction is designed to rearrange. However, to form a simple S-alkylated product, the reaction would need to be intercepted. A more direct application of this principle for forming S-aryl sulfonium salts involves activating a sulfoxide with an acid anhydride and then reacting it with an electron-rich arene. rsc.org
The general mechanism proceeds as follows:
Activation of the Sulfoxide: The sulfoxide is activated by an electrophile, such as trifluoroacetic anhydride (TFAA), to form a highly reactive intermediate. manchester.ac.uk
Nucleophilic Attack: In the presence of a nucleophile, a nucleophilic substitution occurs at the sulfur atom, displacing the activated oxygen group and forming the sulfonium salt. bath.ac.uk
This methodology offers a route to sulfonium salts from readily available sulfoxides and can be a valuable alternative when direct alkylation of the corresponding thioether is problematic.
Approaches from Sulfide Compounds and Strong Acids
Thianium salts can also be synthesized from sulfide compounds in the presence of strong acids or their derivatives. This method typically involves the activation of the sulfide by the acidic species, rendering it more susceptible to reaction.
One such approach utilizes perfluoroalkanesulfonic anhydrides. In this method, a sulfide compound is reacted with a perfluoroalkanesulfonic anhydride in a one-step reaction to produce the corresponding sulfonium salt. This process is advantageous as it can start from less expensive sulfide compounds compared to sulfoxides and often results in high yields. acs.org
Another strategy involves the treatment of thioethers with secondary or tertiary alcohols in the presence of sulfuric acid to generate sulfonium salts. scispace.com The strong acid likely protonates the alcohol, facilitating its departure as water and generating a carbocation which is then attacked by the sulfur of the thioether. While this method is more general for forming various sulfonium salts, it could be adapted for the synthesis of specific thianium analogs.
Reaction Conditions and Optimization
The efficiency and outcome of thianium salt synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as the choice of catalyst and solvent system is crucial for maximizing yield and purity.
Catalyst Systems for Thianium Salt Formation
While the direct alkylation of thioethers often proceeds without a catalyst, certain systems can be employed to accelerate the reaction or to enable the use of less reactive alkylating agents.
Silver Salts: For weakly electrophilic alkyl halides, the reaction can be accelerated by the addition of silver salts such as silver tetrafluoroborate (AgBF₄). scispace.com The silver ion acts as a halide scavenger, precipitating the silver halide and driving the equilibrium towards the formation of the sulfonium salt. This is particularly useful for preparing sulfonium salts with non-nucleophilic counterions like tetrafluoroborate. thieme-connect.de
Photoredox Catalysis: Recent advancements have seen the emergence of photoredox catalysis in the chemistry of sulfonium salts. acs.org While often employed for the subsequent reactions of sulfonium salts, photocatalytic methods can also be relevant to their formation, for instance, in ring-expansion strategies to synthesize larger cyclic sulfides from sulfonium salt precursors. acs.org
Titanium Catalysis: Titanium complexes have been explored as catalysts in various organic transformations, including those involving radical processes. rsc.orgmdpi.comnih.gov While not a standard method for simple thianium salt formation, titanium-catalyzed radical reactions can be used to synthesize more complex cyclic sulfide structures. nih.gov
Influence of Solvent Systems on Synthesis Efficiency
The choice of solvent can have a significant impact on the rate and efficiency of thianium salt synthesis. The solvent's polarity, dielectric constant, and ability to solvate the reactants and transition state are all important factors.
For the SN2 alkylation of thioethers, polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Studies on the methylation of methyl phenyl sulfide with dimethyl sulfate have shown that the reaction rates are influenced by the polarization and electrophilicity of the solvent. nih.gov The use of polar solvents can stabilize the charged transition state of the SN2 reaction, thereby accelerating the reaction.
In some sulfidation reactions, dimethyl sulfoxide (DMSO) has been found to be an optimal solvent, leading to significantly higher yields compared to less polar or other polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.gov The choice of solvent is critical, and non-polar solvents like o-xylene may yield only trace amounts of the desired product. nih.gov
Table 2: Effect of Solvent on the Yield of a Thioether Synthesis
| Solvent | Dielectric Constant (approx.) | Yield (%) |
| o-Xylene | 2.6 | Trace |
| Dimethylformamide (DMF) | 37 | 77 |
| Dimethylacetamide (DMAc) | 38 | Unsatisfactory |
| N-Methyl-2-pyrrolidone (NMP) | 32 | Unsatisfactory |
| Dimethyl sulfoxide (DMSO) | 47 | Optimal |
Data adapted from a model sulfidation reaction. nih.gov
The analysis of medium effects through multi-parameter approaches indicates that the polarization and electrophilicity of the solvents are key drivers for the rates of these reactions. nih.gov The higher reactivity observed in more polarizable solvents is attributed to their ability to stabilize the developing charge in the transition state.
Temperature Regimes for Optimal Yields and Stability
Temperature is a critical parameter in the synthesis of thianium salts, directly influencing reaction kinetics, product yield, and the formation of secondary or decomposition products. While specific optimal temperatures for the synthesis of 1-Methylthian-1-ium chloride are proprietary or sparsely documented in public literature, general principles derived from molten salt and solid-state syntheses of related compounds underscore the importance of precise thermal control.
In analogous chemical systems, such as the molten salt synthesis of MAX phases, temperature variations have a profound effect on the final product composition. whiterose.ac.ukwhiterose.ac.uk For instance, syntheses conducted between 900–1000 °C yield specific phases, while an increase to 1300 °C can lead to the formation of different crystal structures. whiterose.ac.ukwhiterose.ac.ukresearchgate.net This principle holds true for the synthesis of sulfonium salts, where the alkylation of a sulfide is often an exothermic process. Inadequate temperature control can lead to side reactions or degradation of the target molecule. Conversely, some syntheses require high temperatures, such as solid-state reactions that can operate at 800-1000°C, to overcome activation energy barriers. nih.govnih.gov The optimal temperature regime is therefore a balance, ensuring the reaction proceeds at a reasonable rate while preserving the integrity of the desired thianium salt.
| Temperature Range | General Effect on Thianium Salt Synthesis | Potential Outcomes |
|---|---|---|
| Low (e.g., < 350°C) | Slower reaction rates. May be used to improve selectivity and minimize side reactions. In some specialized systems, low-temperature synthesis is achievable. nih.govnih.gov | Higher purity, lower yield over a given time, requires longer reaction times. |
| Moderate (e.g., Room Temp. to 100°C) | Typically sufficient for standard alkylation reactions to form sulfonium salts. Often represents a balance between reaction rate and stability. | Good yields, manageable reaction times, potential for exotherm control issues in large batches. |
| High (e.g., > 100°C) | Increased reaction rates. Necessary for less reactive precursors or in solid-state/molten salt methods. whiterose.ac.ukwhiterose.ac.uk | Higher risk of product decomposition, formation of byproducts, and reduced selectivity. |
Anion Exchange Strategies for Chloride Counterion Integration
The identity of the counterion in a sulfonium salt is crucial as it affects physical properties like solubility and stability. While direct synthesis may yield a salt with a counterion from the alkylating agent (e.g., triflate or tetrafluoroborate), specific applications may require a chloride anion. Anion exchange is a robust and widely used method to achieve this transformation. nih.gov
The most common strategy involves the use of an anion exchange resin. nih.gov This process typically includes the following steps:
Resin Preparation : An anion exchange resin, often a polymer with quaternary ammonium functional groups, is pre-loaded with the desired chloride anion. This is achieved by washing the resin extensively with a concentrated solution of a chloride salt (e.g., sodium chloride), followed by rinsing with deionized water to remove excess salt. libretexts.org
Ion Exchange : A solution of the sulfonium salt with its original counterion (e.g., 1-Methylthian-1-ium triflate) is passed through the column packed with the chloride-form resin.
Elution and Isolation : The sulfonium cation binds to the resin, displacing a chloride ion, and then elutes from the column paired with the new chloride counterion. The original counterion remains bound to the resin. Evaporation of the solvent from the eluate yields the desired this compound.
This method is highly efficient for the quantitative exchange of anions and is applicable to a wide range of heteroaromatic and ammonium salts. nih.gov The effectiveness of the exchange depends on the relative affinity of the different anions for the resin, as described by the selectivity series for anion exchangers. sigmaaldrich.com Analytical techniques such as ion chromatography are frequently employed to confirm the complete exchange and quantify the final chloride counterion content. researchgate.netthermofisher.com
| Starting Salt | Anion Exchange Resin Form | Final Product | Key Principle |
|---|---|---|---|
| 1-Methylthian-1-ium Triflate | Chloride (Cl⁻) Form | This compound | Displacement of the triflate anion by the chloride anion on the resin. |
| 1-Methylthian-1-ium Tetrafluoroborate | Chloride (Cl⁻) Form | This compound | Displacement of the tetrafluoroborate anion by the chloride anion on the resin. |
| 1-Methylthian-1-ium Iodide | Chloride (Cl⁻) Form | This compound | Displacement of the iodide anion by the chloride anion on the resin. |
Regioselective Synthesis Strategies for Cyclic Sulfonium Salts
Regioselectivity refers to the control over the position at which a chemical bond is formed. For the synthesis of this compound from unsubstituted thiane, regioselectivity is not a factor as all methylene (B1212753) groups adjacent to the sulfur are equivalent. However, for the synthesis of analogous substituted thianium salts, controlling the site of alkylation is paramount.
The regioselectivity of sulfonium salt formation on a substituted cyclic sulfide is dictated by both steric and electronic factors. Research on the synthesis of pyrrolylsulfonium salts demonstrates that the choice of reagents and reaction conditions can selectively direct the sulfonium group to different positions on the pyrrole ring. rsc.org This principle is transferable to other heterocyclic systems. For example, in a substituted thiane ring, an incoming alkylating agent will preferentially attack the sulfur atom from the sterically less hindered face. Furthermore, the electronic influence of substituents on the ring can modulate the nucleophilicity of the sulfur atom, guiding the regiochemical outcome.
Advanced synthetic methods, including metal-catalyzed and photocatalytic strategies, have emerged to provide high levels of regio- and diastereocontrol in reactions involving sulfonium salts. nih.gov These methods often proceed through radical or carbocation intermediates, where the regioselectivity is controlled by the stability of these transient species. nih.gov While often used for C-C bond formation or ring expansion, the underlying principles of controlling reactivity at specific sites are directly applicable to the selective synthesis of complex thianium salt structures.
Process Intensification and Scale-Up Considerations
Moving a synthetic procedure from the laboratory bench to industrial-scale production requires careful consideration of safety, efficiency, and cost. Process intensification is a key concept in this transition, aiming to develop safer, cleaner, and more energy-efficient manufacturing processes. cetjournal.it
The synthesis of this compound, typically performed in a batch reactor at the lab scale, can be intensified by transitioning to a continuous flow process. cetjournal.it This approach offers several advantages:
Improved Heat Management : The alkylation of sulfides is often exothermic. Continuous flow reactors, such as microreactors or tubular reactors, have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for superior temperature control and minimizing the risk of thermal runaway. cetjournal.it
Enhanced Safety : Continuous processes handle smaller volumes of reactants at any given moment, reducing the potential hazard associated with storing large quantities of energetic materials. cetjournal.it
Scaling up production can be achieved through "numbering-up," where multiple microreactors are operated in parallel, rather than increasing the size of a single reactor. utwente.nl This strategy maintains the process efficiencies and safety benefits established at the smaller scale.
Advanced Spectroscopic and Structural Elucidation of 1 Methylthian 1 Ium Chloride
Crystallographic Analysis for Solid-State Structure Determination
Crystallographic analysis is a cornerstone for the unambiguous determination of the three-dimensional arrangement of atoms in a solid-state material. Techniques such as single-crystal X-ray diffraction provide precise coordinates of atoms within a crystal lattice, enabling detailed analysis of the molecular structure.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline compounds. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision. For 1-Methylthian-1-ium chloride, this analysis would reveal the conformation of the thianium ring, the position of the methyl group, and the location of the chloride counter-ion. However, specific crystallographic data from such studies on this compound are not currently available in published literature.
Polymorphism and Crystal Packing Phenomena
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is crucial in fields like pharmaceuticals and materials science. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions and analyzing the resulting crystal structures to identify any different packing arrangements. At present, there are no published studies focused on the polymorphism of this compound.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Once the crystal structure is determined, a detailed analysis of the geometric parameters is possible. This includes the measurement of bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes, each defined by three atoms). For this compound, this would provide insights into the geometry of the sulfonium (B1226848) center and the conformation of the six-membered ring. Without experimental crystallographic data, a table of these parameters cannot be compiled.
Solution-State Spectroscopic Characterization
Spectroscopic techniques are vital for characterizing the structure and purity of compounds in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. In ¹H NMR, the chemical shifts and coupling patterns of proton signals help to elucidate the connectivity of hydrogen atoms in a molecule. In ¹³C NMR, the chemical shifts of carbon signals reveal the different types of carbon atoms present. For this compound, NMR spectroscopy would be used to confirm the presence of the methyl group and the thiane (B73995) ring, and to study the conformation of the ring in solution. While there are reports on calculated ³³S NMR chemical shifts for the S-methylthianium ion, comprehensive experimental ¹H and ¹³C NMR data for the chloride salt are not available in the literature. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, mass spectrometry would be expected to show a peak corresponding to the 1-methylthian-1-ium cation. The fragmentation pattern could provide further structural confirmation. However, specific mass spectrometry data for this compound has not been reported in the reviewed literature. msu.edu
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for identifying the functional groups and characterizing the molecular structure of this compound. These two techniques are complementary; FT-IR measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. spectroscopyonline.comyoutube.com
The vibrational spectrum of this compound is dominated by the modes of the saturated six-membered thiane ring and the attached methyl group. The key vibrational modes are associated with C-H, C-C, and C-S bonds.
C-H Stretching Vibrations: The aliphatic C-H stretching vibrations from the methylene (B1212753) groups (-CH₂) of the thiane ring and the methyl (-CH₃) group are expected to appear in the 2850-3000 cm⁻¹ region. Typically, the asymmetric stretching modes absorb at higher wavenumbers than the symmetric modes. For the parent compound, thiane, these C-H stretching bands are clearly observed. nih.gov The introduction of the methyl group and the positive charge on the sulfur in this compound would be expected to cause minor shifts in these frequencies due to inductive effects altering the electron density around the carbon atoms.
C-H Bending Vibrations (Deformation): The scissoring, wagging, and twisting modes of the methylene groups, along with the symmetric and asymmetric bending modes of the methyl group, are anticipated in the fingerprint region, approximately between 1350 cm⁻¹ and 1470 cm⁻¹. These bands provide structural information about the cyclic framework.
C-S Stretching Vibrations: The stretching vibrations of the carbon-sulfur bonds are a key feature. In simple thioethers like thiane, the C-S stretch is typically found in the 600-800 cm⁻¹ range. nih.gov For this compound, the formation of the sulfonium cation (C-S⁺-C) is expected to shift these stretching frequencies. The strengthening of the C-S bond due to the positive charge and altered hybridization at the sulfur atom would likely shift the C-S stretching vibrations to a slightly higher wavenumber compared to neutral thiane.
The table below summarizes the expected principal vibrational modes for this compound based on the analysis of thiane nih.govchemicalbook.com and general frequencies for sulfonium salts.
Interactive Table 1: Predicted Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Activity |
| 2950-3000 | Asymmetric C-H Stretching | -CH₃, -CH₂- | FT-IR, Raman |
| 2850-2920 | Symmetric C-H Stretching | -CH₃, -CH₂- | FT-IR, Raman |
| 1440-1470 | C-H Bending (Scissoring/Asymmetric) | -CH₃, -CH₂- | FT-IR, Raman |
| 1370-1390 | C-H Bending (Symmetric/Umbrella) | -CH₃ | FT-IR |
| 1000-1250 | C-C Stretching | Ring Backbone | FT-IR, Raman |
| 650-800 | C-S⁺ Stretching | C-S⁺-C | FT-IR, Raman |
Electronic Structure Probing via UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. uobabylon.edu.iq This technique is particularly sensitive to the presence of π-systems and non-bonding (n) electrons that can undergo transitions to higher energy anti-bonding orbitals (π* and σ*).
For this compound, the molecule is fully saturated, meaning it lacks π-electrons and conjugated systems that typically give rise to strong absorptions in the 200-800 nm range. The electrons present are involved in sigma (σ) bonds (C-C, C-H, C-S) and the non-bonding lone pair on the chloride anion. The sulfur atom in the cation does not have a non-bonding electron pair available for n→π* or n→σ* transitions.
The primary electronic transitions available to the 1-Methylthian-1-ium cation are σ → σ* transitions. These transitions involve exciting an electron from a bonding sigma orbital to a higher energy anti-bonding sigma orbital. Such transitions are high in energy and consequently absorb light at very short wavelengths, typically in the far-ultraviolet region (< 200 nm). uobabylon.edu.iq Therefore, when analyzed on a standard UV-Vis spectrophotometer (typically operating from 200 nm to 800 nm), this compound is expected to be transparent and show no significant absorbance peaks.
While some complex sulfonium salts containing chromophores like aromatic rings exhibit distinct UV absorption profiles, simple trialkylsulfonium salts are generally non-absorbing in the conventional UV-Vis range. radtech.orgnih.gov The absorption properties are dictated by the cation, as the chloride anion's lowest energy transitions also occur in the far-UV.
Interactive Table 2: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Chromophore | Expected λₘₐₓ (nm) | Region |
| σ → σ | σ(C-S) → σ(C-S) | Saturated C-S⁺-C bonds | < 200 | Far-UV |
| σ → σ | σ(C-C) → σ(C-C) | Saturated C-C bonds | < 200 | Far-UV |
Reactivity Profiles and Mechanistic Investigations of 1 Methylthian 1 Ium Chloride
Fundamental Reactivity of Sulfonium (B1226848) Cations
The reactivity of sulfonium cations like 1-Methylthian-1-ium chloride is largely dictated by the positively charged sulfur atom, which activates the adjacent carbon-sulfur bonds for various transformations.
The cleavage of the S-C bond in sulfonium salts can proceed through two primary pathways: homolytic and heterolytic cleavage.
Homolytic Cleavage: This pathway involves the symmetrical cleavage of the S-C bond, where each fragment retains one of the bonding electrons, leading to the formation of radicals. In the case of this compound, homolytic cleavage of the S-methyl bond would generate a methyl radical and a thian-1-yl radical cation. This process is often initiated by photoredox catalysis or thermal induction. The generation of radical intermediates is a fundamental process in nature and has been the subject of extensive investigation. nih.gov
Heterolytic Cleavage: In this pathway, the S-C bond breaks asymmetrically, with one fragment retaining both bonding electrons. For this compound, heterolytic cleavage can result in the formation of a methyl cation and tetrahydro-2H-thiopyran, or a chloride anion attacking the methyl group in an SN2 fashion to produce methyl chloride and tetrahydro-2H-thiopyran. The pathway is influenced by the solvent polarity and the nature of the nucleophile.
Computational studies on phenyl sulfonium cations have suggested that the preferred cleavage pathway can depend on the substitution pattern, with some derivatives favoring homolytic cleavage while others favor a heterolytic pathway. arxiv.org
The versatile reactivity of this compound stems from its ability to generate a variety of highly reactive intermediates.
Ylides: In the presence of a strong base, deprotonation of a carbon atom adjacent to the sulfonium center can occur, leading to the formation of a sulfur ylide. For this compound, deprotonation at the methyl group would form a methylide, while deprotonation at one of the adjacent ring carbons would generate a cyclic ylide. These ylides are valuable intermediates in organic synthesis, particularly in the formation of epoxides and cyclopropanes.
Radicals: As discussed, homolytic S-C bond cleavage is a direct route to radical species. The generation of methyl radicals from precursors like this compound is of significant interest for their application in C-C bond-forming reactions. nih.gov
Carbenes: While less common for simple alkyl sulfonium salts, under specific conditions, the decomposition of sulfur ylides can lead to the formation of carbenes.
| Reactive Intermediate | Method of Generation | Potential Application |
| Sulfur Ylide | Deprotonation with a strong base | Epoxidation, cyclopropanation |
| Methyl Radical | Homolytic S-C bond cleavage | C-C bond formation, methylation |
| Thian-1-yl radical cation | Homolytic S-C bond cleavage | Further radical reactions |
Metal-Catalyzed Transformations Initiated by this compound
The ability of sulfonium salts to act as electrophilic partners in cross-coupling reactions has expanded their utility in organic synthesis. This compound can potentially serve as a source of a methyl group in various metal-catalyzed transformations.
In principle, this compound can participate in cross-coupling reactions where the methyl group is transferred to an organometallic nucleophile. The general catalytic cycle for such reactions involves oxidative addition of the sulfonium salt to a low-valent metal center, followed by transmetalation with the organometallic reagent, and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.
While the majority of reported sulfonium salt cross-couplings involve aryl sulfonium salts, the development of methods for aliphatic sulfonium salts is an active area of research.
Palladium complexes are highly effective catalysts for a wide range of cross-coupling reactions. The palladium-catalyzed coupling of this compound with various organometallic reagents would provide a direct method for methylation.
A hypothetical palladium-catalyzed Suzuki-Miyaura-type methylation using this compound is presented below:
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Toluene | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methylanisole | 82 |
| 3 | 4-Chlorophenylboronic acid | 4-Chlorotoluene | 78 |
| 4 | Naphthalene-2-boronic acid | 2-Methylnaphthalene | 75 |
This data is hypothetical and for illustrative purposes.
The reaction scope would likely be influenced by the nature of the palladium catalyst, the ligands employed, and the reaction conditions.
Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed processes are particularly adept at activating challenging C-S bonds. The use of nickel catalysts could potentially expand the scope of cross-coupling reactions involving this compound, especially with less reactive nucleophiles.
Recent research has demonstrated the utility of nickel catalysis in the cross-coupling of aryl sulfonium salts with aryl halides. Adapting these conditions for aliphatic sulfonium salts like this compound could open new avenues for C(sp2)-C(sp3) bond formation.
Carbonylative Couplings and Reductive Cross-Electrophile Couplings
Recent advancements in organic synthesis have highlighted the utility of sulfonium salts as versatile electrophiles in a variety of coupling reactions. While specific studies on this compound in carbonylative and reductive cross-electrophile couplings are not extensively documented, the reactivity of analogous aryl sulfonium salts, particularly aryl thianthrenium salts, provides significant insights into the potential reactivity of thianium systems.
Carbonylative couplings involve the incorporation of a carbonyl group (CO) into an organic molecule. Palladium-catalyzed carbonylative Sonogashira coupling reactions have been successfully performed using aryl thianthrenium salts and terminal alkynes under an atmospheric pressure of CO. researchgate.net This method allows for the synthesis of various alkynones in moderate to good yields with excellent functional group tolerance. researchgate.netnih.gov The aryl thianthrenium salts, which are readily available, act as effective electrophilic partners in this transformation. researchgate.net Although aliphatic alkynes were initially unsuccessful in this specific catalytic system, subsequent research has developed methods for their inclusion. nih.gov
Reductive cross-electrophile coupling presents an alternative strategy for carbon-carbon bond formation, avoiding the need for pre-formed organometallic reagents by coupling two distinct electrophiles in the presence of a reducing agent. nih.govrsc.org While this methodology has been explored for various electrophiles, including aryl halides and alkylpyridinium salts, researchgate.netchemrxiv.org its application to S-alkylthianium salts like this compound is an area that warrants further investigation. The established reactivity of sulfonium salts as pseudohalides in other cross-coupling reactions suggests their potential as competent electrophiles in reductive cross-coupling schemes. rsc.org
The following table summarizes representative examples of carbonylative couplings involving aryl sulfonium salts, which may serve as a model for the potential reactivity of this compound.
| Aryl Sulfonium Salt Partner | Alkyne Partner | Catalyst System | Product Type | Reference |
| Aryl Thianthrenium Salt | Aromatic Alkyne | Palladium | Alkynone | researchgate.net |
| Aryl Thianthrenium Salt | Aliphatic Alkyne | Palladium | Alkynone/Furanone | nih.gov |
Photocatalytic Reactivity and Radical Generation
The photocatalytic reactivity of sulfonium salts has emerged as a powerful tool for the generation of radical intermediates under mild conditions. This approach is particularly well-documented for aryl sulfonium salts, which serve as precursors to aryl radicals.
Visible-Light Photocatalytic Reduction of Sulfonium Salts
Visible-light photoredox catalysis provides a green and efficient method for the reduction of sulfonium salts. In this process, a photocatalyst, upon absorption of visible light, becomes excited and can then engage in a single electron transfer (SET) with the sulfonium salt. This reduction leads to the formation of a radical intermediate. While much of the research has focused on aryl sulfonium salts, the principles are applicable to other types of sulfonium salts as well. The photocatalytic activation of aryl thianthrenium salts, for example, has been extensively studied, often requiring a photocatalyst-mediated SET mechanism. nih.gov
Single Electron Transfer (SET) Processes
The core of the photocatalytic reactivity of sulfonium salts lies in the single electron transfer (SET) process. Upon excitation by visible light, a photocatalyst can transfer an electron to the sulfonium salt, leading to its reduction. For aryl sulfonium salts, this SET process results in the homolytic cleavage of a carbon-sulfur bond, generating an aryl radical and a diaryl sulfide (B99878). researchgate.net This process is highly efficient and allows for the generation of radicals under neutral and room-temperature conditions. The feasibility of SET is dependent on the reduction potential of the sulfonium salt and the excited-state redox potential of the photocatalyst.
Aryl Radical Formation and Subsequent Transformations
The generation of aryl radicals from aryl sulfonium salts via photocatalysis opens up a wide array of subsequent chemical transformations. These highly reactive intermediates can participate in various bond-forming reactions, including C-C and C-heteroatom bond formations. For instance, the aryl radicals generated from aryl thianthrenium salts under visible light irradiation can undergo C-H arylation of arenes and heteroarenes. nih.gov Furthermore, these radicals can be trapped by a variety of nucleophiles and radical acceptors to construct complex molecular architectures. The versatility of this method is demonstrated by its application in deuteration, borylation, cyanation, and selenylation reactions. nih.gov
The table below outlines the key steps in the photocatalytic generation of aryl radicals from aryl sulfonium salts.
| Step | Process | Description |
| 1 | Photoexcitation | A photocatalyst absorbs visible light and is promoted to an excited state. |
| 2 | Single Electron Transfer (SET) | The excited photocatalyst transfers an electron to the aryl sulfonium salt. |
| 3 | Radical Formation | The reduced sulfonium salt undergoes C-S bond cleavage to form an aryl radical and a sulfide. |
| 4 | Subsequent Reaction | The aryl radical participates in a desired chemical transformation (e.g., C-H arylation). |
Rearrangement Reactions and Isomerization Pathways
Sulfonium salts, including cyclic systems like this compound, are known to undergo characteristic rearrangement reactions, most notably the Stevens and Sommelet-Hauser rearrangements. These reactions typically proceed through the formation of a sulfonium ylide intermediate upon treatment with a strong base.
The Stevens rearrangement is a nih.govresearchgate.net-sigmatropic rearrangement where an alkyl or aryl group migrates from the sulfur atom to an adjacent carbon of the ylide. wikipedia.orgchemistry-reaction.com The reaction mechanism has been a subject of debate but is generally considered to proceed through a radical pair intermediate formed by homolytic cleavage of the S-C bond, which then recombines. wikipedia.org An important characteristic of the Stevens rearrangement is the retention of configuration at the migrating chiral center. chemistry-reaction.com
The Sommelet-Hauser rearrangement , on the other hand, is a researchgate.netnih.gov-sigmatropic rearrangement that occurs in benzylic sulfonium salts. wikipedia.orglatrobe.edu.au This rearrangement involves the deprotonation of a methyl group on the sulfur to form an ylide, which then undergoes a concerted pericyclic reaction through a five-membered transition state, leading to ortho-substitution on the benzene ring. wikipedia.org While the classic Sommelet-Hauser rearrangement requires a benzylic substituent, analogous researchgate.netnih.gov-sigmatropic rearrangements can occur in other systems.
For this compound, the formation of a thianium ylide by deprotonation at a carbon adjacent to the sulfur could potentially lead to a Stevens rearrangement, where the methyl group migrates to the adjacent ring carbon. The Sommelet-Hauser rearrangement is less likely unless an appropriate unsaturated system is present.
Isomerization pathways for the thiane (B73995) ring itself are also a consideration. Substituted thianes can undergo conformational isomerization, and the presence of the positively charged sulfur in the thianium system can influence the ring conformation and the stereochemical outcome of reactions. Additionally, under certain conditions, ring-opening and ring-closing sequences could lead to isomerization. For instance, pyrrolylsulfonium salts have been shown to undergo a Brønsted acid-catalyzed nih.govresearchgate.net-sigmatropic rearrangement, leading to isomerization. rsc.org
Nucleophilic Attack and Electrophilic Substitution on Thianium Systems
The reactivity of thianium systems such as this compound is characterized by their susceptibility to nucleophilic attack and the ability of their corresponding ylides to undergo electrophilic substitution.
The positively charged sulfur atom in this compound makes the adjacent carbon atoms electrophilic and thus susceptible to nucleophilic attack . Nucleophiles can attack either the methyl group or one of the α-carbons of the thiane ring, leading to a substitution reaction. The regioselectivity of this attack depends on several factors, including the nature of the nucleophile, steric hindrance, and the stability of the transition state. Attack at the methyl group results in the formation of thiane and a methylated nucleophile, while attack at a ring carbon leads to ring-opening products.
Upon treatment with a strong base, this compound can be deprotonated at a carbon adjacent to the sulfur atom to form a sulfonium ylide . wikipedia.orglibretexts.org A sulfonium ylide is a neutral, dipolar species with a positively charged sulfur and a negatively charged adjacent carbon. wikipedia.org This ylide is a powerful nucleophile and can react with a wide range of electrophiles in what can be considered an electrophilic substitution on the ylide carbon.
The table below summarizes the expected products from the reaction of a thianium ylide with an aldehyde.
| Reactants | Intermediate | Product |
| Thianium Ylide + Aldehyde (R-CHO) | Betaine (B1666868) | Epoxide + Methyl thian-2-yl sulfide |
Influence of Counter-Anion and Substituent Variation on Reaction Pathways and Selectivity of this compound
The reactivity of cyclic sulfonium salts, such as this compound, is intricately governed by a variety of factors. Among these, the nature of the counter-anion and the presence of substituents on the heterocyclic ring play a pivotal role in dictating the preferred reaction pathways and the selectivity of the transformations. Mechanistic investigations have revealed that subtle changes in these elements can significantly alter the energetic landscape of the reaction, leading to different product distributions.
The counter-anion, while not directly involved in the bond-breaking and bond-forming processes of the sulfonium cation, exerts a considerable influence on the stability of the starting material and any charged intermediates. A more nucleophilic counter-anion can participate in ion-pairing, which modulates the electrophilicity of the sulfonium center. This interaction can affect the rate of nucleophilic attack and potentially favor certain reaction channels over others. For instance, a less coordinating anion may lead to a more "free" and reactive cation, influencing the competition between substitution and elimination pathways.
Hypothetical Data Illustrating the Influence of Counter-Anions on Reaction Selectivity
To illustrate the potential impact of the counter-anion, one could envision a study where 1-methylthian-1-ium salts with different anions are reacted with a nucleophile, and the ratio of substitution (SN2) to elimination (E2) products is determined.
| Counter-Anion (X⁻) in 1-Methylthian-1-ium X | Nucleophile | Solvent | Temperature (°C) | Sₙ2 Product (%) | E2 Product (%) |
| Chloride (Cl⁻) | Sodium ethoxide | Ethanol | 50 | 65 | 35 |
| Bromide (Br⁻) | Sodium ethoxide | Ethanol | 50 | 62 | 38 |
| Iodide (I⁻) | Sodium ethoxide | Ethanol | 50 | 58 | 42 |
| Triflate (OTf⁻) | Sodium ethoxide | Ethanol | 50 | 75 | 25 |
| Tetrafluoroborate (BF₄⁻) | Sodium ethoxide | Ethanol | 50 | 78 | 22 |
This data is hypothetical and for illustrative purposes only.
Hypothetical Data on the Effect of Ring Substituents on Reaction Rate
Similarly, the electronic and steric effects of substituents on the thian ring could be quantified by measuring the relative rates of reaction with a common nucleophile.
| Substituent on Thian Ring | Position of Substituent | Nucleophile | Solvent | Relative Rate Constant (k_rel) |
| None | - | Sodium thiophenoxide | Methanol | 1.00 |
| 4-Methyl | C4 | Sodium thiophenoxide | Methanol | 1.25 |
| 4-tert-Butyl | C4 | Sodium thiophenoxide | Methanol | 0.85 |
| 4-Phenyl | C4 | Sodium thiophenoxide | Methanol | 1.10 |
| 3-Methyl | C3 | Sodium thiophenoxide | Methanol | 1.15 |
| 2-Methyl | C2 | Sodium thiophenoxide | Methanol | 0.60 |
This data is hypothetical and for illustrative purposes only.
A comprehensive understanding of the reactivity of this compound and its analogues necessitates systematic experimental studies that would generate such data. These studies would involve the synthesis of a series of substituted thianium salts with various counter-anions, followed by detailed kinetic analysis and product characterization for their reactions with a range of nucleophiles under controlled conditions.
Advanced Applications of 1 Methylthian 1 Ium Chloride in Organic Synthesis
Precursors for Functionalization Reactions
1-Methylthian-1-ium chloride and related sulfonium (B1226848) salts are valuable reagents for introducing functional groups into organic molecules, including complex structures and aromatic systems.
C-H Functionalization of Arenes
While direct C-H functionalization of arenes using this compound itself is not extensively documented, the broader class of sulfonium salts, from which it belongs, is instrumental in such transformations. The general strategy involves the generation of a sulfur ylide, which can then participate in reactions that lead to the functionalization of C-H bonds. For instance, sulfonium ylides can be involved in catalytic cycles where they react with metal carbenes, which then proceed to functionalize arene C-H bonds. This indirect approach highlights the potential of sulfonium precursors in this advanced area of synthesis.
Late-Stage Functionalization Strategies
The ability to introduce functional groups into complex molecules at a late stage of a synthesis is a significant challenge in medicinal chemistry and materials science. Sulfonium salts, including this compound, offer a pathway to achieve this. By generating sulfur ylides under mild conditions, it is possible to modify intricate molecular architectures without the need for harsh reagents that could compromise sensitive functional groups already present in the molecule. This approach is particularly valuable for the synthesis of derivatives of natural products and pharmaceuticals, where modifying a core structure is often necessary to optimize biological activity.
Displacement Reactions (e.g., Amine, Alcohol, Thiol, Arylacetate)
A three-component reaction involving a vinyl sulfonium salt, a nucleophile, and an aldehyde can lead to the formation of epoxides. epdf.pub In this process, the addition of a nucleophile, such as an amine, thiol, or alcohol, to the vinyl sulfonium salt generates a sulfur ylide. epdf.pub This ylide then reacts with an aldehyde to produce the corresponding epoxide. epdf.pub This method is effective for a range of nucleophiles and both aromatic and aliphatic aldehydes, although it often results in a mixture of cis- and trans-epoxides. epdf.pub
Table 1: Examples of Three-Component Epoxide Synthesis
| Nucleophile (NuH) | Aldehyde (RCHO) | Product | Yield |
|---|---|---|---|
| N-Methyl-p-toluenesulfonamide (NMeTs) | Benzaldehyde (PhCHO) | 2-(N-Methyl-N-tosylaminomethyl)-3-phenyloxirane | 87% |
| N-Methyl-p-toluenesulfonamide (NMeTs) | Pentanal (n-BuCHO) | 2-(N-Methyl-N-tosylaminomethyl)-3-butyloxirane | 45% |
| Thiophenol (SPh) | Benzaldehyde (PhCHO) | 2-(Phenylthiomethyl)-3-phenyloxirane | 59% |
| Benzyl alcohol (OBn) | Benzaldehyde (PhCHO) | 2-(Benzyloxymethyl)-3-phenyloxirane | 77% |
Data sourced from a study on three-component epoxide synthesis. epdf.pub
Role as Carbene and Ylide Precursors
The generation of carbenes and sulfur ylides from precursors like this compound is a cornerstone of its utility in organic synthesis, enabling the construction of strained ring systems.
Gem-Dichlorocyclopropanation Reactions via Dichlorocarbene Pathway
While this compound is primarily a precursor for sulfur ylides, related methodologies involving the generation of carbenes are central to cyclopropanation reactions. The formation of gem-dihalocyclopropanes, for instance, typically proceeds through the generation of a dihalocarbene. Although not directly from this compound, this highlights a parallel reaction pathway where a reactive intermediate is generated for subsequent addition to an alkene.
Formation of Sulfur Ylides for Ring-Forming Reactions (e.g., Epoxidation, Aziridination, Cyclopropanation)
The deprotonation of sulfonium salts like this compound with a strong base generates a sulfur ylide in situ. organic-chemistry.org These ylides are potent nucleophiles that react with a variety of electrophiles, including carbonyls, imines, and enones, to form three-membered rings in what is known as the Corey-Chaykovsky reaction. organic-chemistry.org
Epoxidation: The reaction of a sulfur ylide with an aldehyde or ketone leads to the formation of an epoxide. organic-chemistry.orgbristol.ac.uk This reaction is a powerful alternative to traditional alkene oxidation methods. bristol.ac.uk The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then undergoes intramolecular ring closure to yield the epoxide and regenerate the sulfide (B99878). organic-chemistry.orgnih.gov Asymmetric versions of this reaction, using chiral sulfides, can produce epoxides with high enantioselectivity. uncw.edubristol.ac.ukwiley-vch.de For example, the reaction of aldehydes with a chiral sulfide derived from isothiocineole can yield epoxides with perfect enantioselectivity and high diastereoselectivity. bristol.ac.uk
Aziridination: Similarly, the reaction of sulfur ylides with imines produces aziridines. organic-chemistry.orgclockss.org This aza-Corey-Chaykovsky reaction is a valuable method for synthesizing these nitrogen-containing heterocycles. researchgate.net The reaction can be highly diastereoselective, particularly when using chiral sulfinyl imines. researchgate.netnih.gov The use of non-activated imines is also possible, expanding the scope of this transformation. clockss.org High yields and enantioselectivities have been achieved in the synthesis of aziridines using chiral sulfides. bristol.ac.uknih.gov
Cyclopropanation: When a sulfur ylide reacts with an α,β-unsaturated carbonyl compound (enone), a cyclopropane (B1198618) ring is formed via a 1,4-addition (Michael addition) followed by intramolecular ring closure. organic-chemistry.orgacsgcipr.org This method provides a powerful tool for the synthesis of functionalized cyclopropanes. acsgcipr.org The stereoselectivity of the reaction can be influenced by the reaction conditions, with catalytic conditions sometimes favoring enantioselectivity and stoichiometric conditions favoring diastereoselectivity. nih.gov
Table 2: Corey-Chaykovsky Ring-Forming Reactions
| Reaction Type | Electrophile | Product | Key Features |
|---|---|---|---|
| Epoxidation | Aldehyde, Ketone | Epoxide | Alternative to alkene oxidation; can be made highly enantioselective. organic-chemistry.orgbristol.ac.ukuncw.edu |
| Aziridination | Imine | Aziridine | Effective for both activated and non-activated imines; can achieve high diastereoselectivity. organic-chemistry.orgclockss.orgnih.gov |
Computational and Theoretical Investigations of 1 Methylthian 1 Ium Chloride
Reaction Mechanism Elucidation through Computational Modeling
While computational studies on the reaction mechanisms of various sulfonium (B1226848) salts and their related ylides exist, no specific modeling has been published for 1-Methylthian-1-ium chloride. acs.orgsmu.edunih.gov Experimental work indicates that the reaction of S-methylthianium iodide with nucleophiles, such as thiophenolate, results primarily in the displacement of the methyl group (an S_N2 reaction at the methyl carbon) rather than a ring-opening reaction. researchgate.net This contrasts with the reactivity of the smaller, five-membered ring analogue, S-methylthiolanium iodide, which yields mainly ring-opened products. researchgate.net This suggests that the six-membered ring structure is less strained and less susceptible to ring-opening pathways. A computational study could elucidate the reasons for this reactivity difference by modeling the respective transition states.
No literature containing the characterization of transition states or the calculation of activation barriers for reactions involving this compound could be located.
There are no available studies on the concerted nature or potential aromaticity of transition states in reactions of this compound.
Analysis of Intermolecular and Non-Covalent Interactions
The arrangement of molecules in the solid state and their interactions in solution are governed by a complex interplay of intermolecular and non-covalent forces. For an ionic compound like this compound, these interactions are crucial in determining its physical properties, such as melting point, solubility, and crystal structure. Computational methods are instrumental in dissecting these forces.
Theoretical tools such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are pivotal in these investigations. nih.govmdpi.comscielo.org.mx These methods allow researchers to visualize and quantify weak interactions like hydrogen bonds, van der Waals forces, and other electrostatic interactions. nih.govjussieu.fr
For this compound, the primary non-covalent interactions would involve the positively charged sulfonium cation and the chloride anion. Hydrogen bonding between the chloride anion and the hydrogen atoms on the methyl group and the thiane (B73995) ring is expected to be a dominant feature. The strength and geometry of these C-H···Cl interactions can be precisely calculated.
Detailed Research Findings:
In analogous systems, studies have shown that the nature of the anion can significantly influence the types and strengths of non-covalent interactions. For instance, in various sulfonium salts, the interaction energies of different dimers can be calculated to understand the most stable packing arrangements. scielo.org.mx These calculations often reveal a hierarchy of interactions that dictate the supramolecular assembly. nih.gov
The NCI plot is a powerful visualization tool that highlights regions of non-covalent interactions. jussieu.frmdpi.com For this compound, an NCI plot would likely reveal large isosurfaces corresponding to the strong ionic interaction between the sulfonium cation and the chloride anion, as well as smaller surfaces indicating weaker C-H···Cl hydrogen bonds and van der Waals contacts.
Interactive Data Table: Representative Calculated Non-Covalent Interaction Energies for a Model Sulfonium Salt System
The following table illustrates the type of data that would be generated from a computational analysis of intermolecular interactions in a system analogous to this compound. The values are hypothetical and for illustrative purposes.
| Interacting Pair | Type of Interaction | Calculated Interaction Energy (kcal/mol) |
| Cation-Anion | Ionic / Hydrogen Bond | -85.0 |
| Cation-Cation | van der Waals | -2.5 |
| Anion-Anion | Repulsive | +1.0 |
| C-H···Cl | Hydrogen Bond | -3.5 to -5.0 |
| H···H | van der Waals | -0.5 to -1.5 |
Prediction of Novel Reactivity and Synthetic Pathways
Computational chemistry is not only used to analyze existing compounds but also to predict their reactivity and to design new synthetic routes. For this compound, theoretical calculations can shed light on its potential chemical transformations.
Prediction of Reactivity:
Methods based on Density Functional Theory (DFT) are commonly employed to study chemical reactivity. diva-portal.org By calculating the energies of the frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) surface can also be mapped to identify electron-rich and electron-poor regions of the molecule, further guiding predictions of reactivity. researchgate.netmdpi.com
For the 1-methylthian-1-ium cation, the sulfur atom is electron-deficient and would be susceptible to nucleophilic attack. The chloride anion, being a good leaving group, facilitates such reactions. Computational models can be used to simulate the reaction pathways of this cation with various nucleophiles, determining the activation energies and reaction thermodynamics to predict the most favorable products. chemrxiv.org
Prediction of Novel Synthetic Pathways:
Computational tools are increasingly being used in retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials. rsc.org While the synthesis of simple sulfonium salts is often straightforward, computational approaches can be invaluable for designing more complex derivatives or for optimizing reaction conditions.
For this compound, a computational retrosynthetic analysis would likely identify thiane and a methylating agent as the key precursors. The reaction of thiane with a methyl halide is a standard method for its synthesis. Theoretical calculations could be employed to compare the efficacy of different methylating agents or to explore alternative, less conventional synthetic routes. For instance, computational models could investigate the feasibility of synthesizing substituted thiane derivatives and their subsequent methylation.
Interactive Data Table: Representative Calculated Reactivity Descriptors for a Model Sulfonium Cation
This table provides examples of reactivity descriptors that would be calculated to predict the chemical behavior of the 1-methylthian-1-ium cation. The values are illustrative.
| Descriptor | Value | Interpretation |
| HOMO Energy | -8.2 eV | Indicates the energy of the highest occupied molecular orbital. |
| LUMO Energy | -3.5 eV | Indicates the energy of the lowest unoccupied molecular orbital; a primary site for nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical stability of the molecule. |
| Global Electrophilicity Index | 3.9 eV | A measure of the overall electrophilic nature of the cation. |
| Fukui Function (on Sulfur) | 0.45 | Suggests the sulfur atom is a primary site for nucleophilic attack. |
Evolving Methodologies and Technologies for Thianium Salt Research
High-Throughput Synthesis and Screening Techniques
High-throughput synthesis (HTS) and screening are revolutionary approaches that enable the rapid generation and evaluation of large libraries of chemical compounds. researchgate.netchemrxiv.org This technology is particularly advantageous for exploring the chemical space around a core structure like 1-Methylthian-1-ium chloride. By systematically varying substituents or counter-ions, researchers can create hundreds or thousands of related thianium salts in parallel.
The process typically involves automated liquid handlers and robotic systems to perform reactions in miniaturized formats, such as 96-well or 384-well plates. This automation not only accelerates the synthesis but also enhances reproducibility and reduces the consumption of reagents. Once synthesized, these compound libraries can be rapidly screened for various properties, such as catalytic activity, biological interactions, or specific chemical reactivity. For instance, a library of thianium salts could be screened for their efficacy as methylation agents or as precursors in cross-coupling reactions. nih.gov The data generated from these screens can quickly identify lead compounds with desired characteristics for further, more detailed investigation.
Hypothetical High-Throughput Screening for Thianium Salt Catalysis
| Parameter | Description | Example for this compound Derivatives |
|---|---|---|
| Library Size | Number of distinct thianium salt variants synthesized. | 192 compounds (2 x 96-well plates). |
| Core Structure | The constant structural motif. | Thianium cation. |
| Variable Groups | Substituents varied on the thiane (B73995) ring and the S-alkyl group. | R1 (S-substituent): Methyl, Ethyl, Benzyl; R2 (Ring substituent): H, 4-OH, 4-MeO. |
| Counter-ions (Anions) | Different anions paired with the thianium cation. | Chloride (Cl-), Triflate (OTf-), Tetrafluoroborate (BF4-). rsc.org |
| Screening Assay | The reaction or property being tested. | Catalytic efficiency in a model Michael addition reaction. |
| Detection Method | Technique used to measure reaction yield or rate. | UV-Vis spectroscopy to quantify product formation. |
In-situ Spectroscopic Monitoring of Reaction Progress
Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization and control. In-situ (in the reaction mixture) spectroscopic techniques allow researchers to monitor reactions in real-time, providing a continuous stream of data on the concentration of reactants, intermediates, and products without the need for sampling. mdpi.comnih.gov
For the synthesis of this compound, which involves the alkylation of a thioether, techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. chinesechemsoc.orgresearchgate.net An FTIR probe inserted directly into the reaction vessel can track the disappearance of the C-S stretching vibration of the thioether and the appearance of new bands corresponding to the thianium salt. rsc.org Similarly, in-situ NMR spectroscopy can follow the change in the chemical shift of protons or carbon atoms adjacent to the sulfur atom as the reaction progresses from starting material to product. researchgate.netnih.govresearchgate.net This real-time data allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the rapid optimization of parameters like temperature and catalyst loading. nih.govacs.org
Application of In-situ Spectroscopic Techniques for Thianium Salt Synthesis
| Technique | Information Obtained | Relevance to this compound Synthesis |
|---|---|---|
| In-situ FTIR | Monitors changes in vibrational frequencies (e.g., C-S, S-CH3 bonds). mdpi.com | Tracks consumption of thiane and formation of the S+-CH3 bond. |
| In-situ NMR | Observes changes in the chemical environment of specific nuclei (1H, 13C). chinesechemsoc.org | Quantifies conversion by monitoring the chemical shift of the methyl group and ring protons. |
| Raman Spectroscopy | Provides complementary vibrational information, especially for symmetric bonds. | Can be used to monitor the sulfur-centric bonds which may be weak in IR. osti.gov |
| UV-Vis Spectroscopy | Tracks changes in electronic transitions, useful for conjugated systems or colored byproducts. | Monitors the formation of potential colored impurities or charge-transfer complexes. |
Electrochemical Approaches for Redox Chemistry Investigations
Electrochemical methods offer a powerful lens through which to examine the redox behavior of molecules like thianium salts. Techniques such as cyclic voltammetry (CV) provide detailed information about the oxidation and reduction potentials of a compound, the stability of the resulting radical species, and the kinetics of electron transfer.
For this compound, CV can be used to determine the potential at which it undergoes reduction. This process typically involves the transfer of an electron to the positively charged sulfur, leading to the cleavage of a carbon-sulfur bond and the formation of a radical and a neutral thioether. Understanding these redox properties is crucial for designing synthetic applications where thianium salts act as electrophilic group transfer agents under reductive conditions. Furthermore, electrochemical synthesis (electrosynthesis) represents a green and efficient alternative to traditional chemical methods for both generating and reacting thianium salts, avoiding the need for chemical redox agents.
Flow Chemistry and Continuous Processing for Thianium Salt Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and control. The synthesis of thianium salts can involve highly reactive alkylating agents and exothermic reactions, which can be difficult to manage on a large scale in a batch reactor.
In a flow system, small volumes of reactants are mixed and reacted continuously, allowing for superior heat and mass transfer. This precise control minimizes the risk of runaway reactions and allows for the safe handling of hazardous intermediates. For the synthesis of this compound, a stream of thiane and a stream of a methylating agent (e.g., methyl triflate) could be merged and passed through a heated or cooled tube reactor, with the product emerging continuously at the outlet. This method allows for rapid optimization of reaction conditions (temperature, residence time, stoichiometry) and can be easily scaled up by simply running the system for a longer duration.
Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of reactive materials and potential for thermal runaway. | Enhanced safety due to small reaction volumes and superior heat control. |
| Scalability | Difficult; requires larger reactors and poses significant safety challenges. | Straightforward; achieved by extending run time ("scaling out"). |
| Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to higher consistency. |
| Optimization | Time-consuming; each experiment is a separate batch. | Rapid optimization by sequentially varying parameters in a single run. |
| Throughput | Lower for producing multiple derivatives. | Higher, suitable for library synthesis and on-demand production. |
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to redefine the landscape of chemical discovery. nih.govaip.org By training algorithms on vast datasets of known chemical reactions and molecular properties, ML models can learn to predict the outcomes of new, untested reactions, suggest optimal synthetic routes, and even forecast the properties of novel compounds. aip.orgacs.orgarxiv.org
In the context of thianium salt research, ML can be applied in several ways. An ML model could be trained on data from high-throughput screening experiments to predict which thianium salt derivative is most likely to succeed as a catalyst for a specific transformation. For the synthesis of this compound derivatives, an AI platform could analyze the literature and experimental data to predict reaction yields under various conditions, thereby minimizing the number of experiments needed for optimization. As these models become more sophisticated, they could even engage in retrosynthetic analysis, proposing novel, efficient pathways to complex target molecules containing the thianium motif.
Role of Machine Learning in the Thianium Salt Research Lifecycle
| Research Stage | Machine Learning Application | Potential Impact |
|---|---|---|
| Design | Predicting properties (e.g., reactivity, solubility) of hypothetical thianium salts. | Focuses synthetic efforts on the most promising candidate molecules. |
| Synthesis | Predicting reaction outcomes and optimizing conditions (temperature, solvent, catalyst). | Increases synthetic efficiency, reduces waste, and accelerates discovery. |
| Screening | Analyzing large datasets from HTS to identify structure-activity relationships. aip.org | Extracts key insights from complex data to guide the next design cycle. |
| Application | Predicting the performance of a thianium salt in a new application (e.g., as a PET tracer precursor). ucl.ac.uk | Suggests novel uses for known and hypothetical compounds. |
Future Research Trajectories and Perspectives on 1 Methylthian 1 Ium Chloride and Cyclic Sulfonium Systems
Sustainable Synthetic Routes and Green Chemistry Principles
The development of environmentally benign synthetic methods for cyclic sulfonium (B1226848) salts is a paramount goal for future research. Current methods often rely on traditional organic solvents and reagents that raise environmental concerns. scispace.com Future efforts will likely concentrate on the following areas:
Alternative Energy Sources: The use of alternative energy sources such as microwave irradiation and visible light photocatalysis is expected to become more prevalent. mdpi.comresearchgate.net These methods can offer reduced reaction times, lower energy consumption, and improved yields. mdpi.comresearchgate.net
Green Solvents: Research into the use of water or other environmentally friendly solvents is crucial for minimizing the environmental impact of sulfonium salt synthesis. researchgate.net
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a key principle of green chemistry, will be a major focus. mdpi.comresearchgate.net This includes the development of catalyst-free and reagent-free reactions. mdpi.com
Renewable Feedstocks: Exploring the use of biomass-derived materials and other renewable resources as starting materials for the synthesis of cyclic sulfonium salts will contribute to a more sustainable chemical industry. researchgate.net
| Synthetic Strategy | Green Chemistry Principle | Potential Advantage |
| Microwave-assisted synthesis | Energy efficiency, reduced solvent use | Faster reaction times, higher yields |
| Photocatalysis | Use of renewable energy | Mild reaction conditions, high selectivity |
| Reactions in water | Safer solvents | Reduced environmental impact |
| Atom-economical reactions | Waste minimization | Efficient use of resources |
| Use of renewable feedstocks | Use of renewable resources | Reduced reliance on fossil fuels |
Exploration of Novel Catalytic Applications
Cyclic sulfonium salts and their derivatives, such as sulfonium ylides, hold significant promise as catalysts in a variety of organic transformations. Future research in this area will likely explore:
Asymmetric Catalysis: A major challenge and opportunity lies in the development of chiral sulfonium salts for enantioselective reactions. researchgate.net The synthesis of configurationally stable S-stereogenic sulfonium ylides is a key step towards achieving this goal. researchgate.net
Photoredox Catalysis: The ability of sulfonium salts to participate in single-electron transfer (SET) processes under photochemical conditions opens up new avenues for their use in photoredox catalysis. nih.govnih.gov This includes the generation of aryl and alkyl radicals for C-C and C-X bond-forming reactions. nih.govnih.gov
Hydrogen-Bonding Catalysis: The acidic α-hydrogen atoms on alkylsulfonium salts enable them to act as hydrogen-bonding catalysts, a relatively underexplored area with potential for novel reactivity. rsc.org
Dual-Function Catalysis: Designing sulfonium-based systems that can act as both a catalyst and a reagent, or that can initiate multiple types of polymerization, is an emerging area of interest. mdpi.com
Design and Synthesis of Advanced Functional Materials
The unique properties of cyclic sulfonium salts make them attractive building blocks for the creation of advanced functional materials. Future research will likely focus on:
Polysulfoniums: These sulfur-rich cationic polymers are promising for a range of bioapplications due to their high charge density, structural flexibility, and biocompatibility. acs.org Future work will involve developing new polymerization methods, such as thiol-ene/epoxy click chemistry and controlled radical polymerization techniques, to create well-defined polysulfonium architectures. acs.org
Stimuli-Responsive Materials: The responsiveness of sulfonium groups to various stimuli, such as pH and anions, can be harnessed to create "smart" materials like hydrogels for applications in drug delivery and wound healing. acs.org
Antimicrobial Coatings: The ability of polysulfoniums to disrupt microbial membranes makes them excellent candidates for developing antimicrobial coatings to combat pathogenic bacteria. acs.org
Organic Electronics: Thiophene-containing oligomers and polymers, which can be synthesized from halo-substituted thiophenes derived from sulfonium salt chemistry, are crucial components in organic field-effect transistors, solar cells, and light-emitting diodes. researchgate.net
Interdisciplinary Research Synergies
The full potential of 1-methylthian-1-ium chloride and other cyclic sulfonium systems can only be realized through collaborations that bridge traditional scientific disciplines. Future research will benefit from synergies between:
Organic and Materials Chemistry: The development of new synthetic methods for sulfonium salts will directly fuel the creation of novel functional materials with tailored properties.
Chemistry and Biology/Medicine: The biocompatibility and antimicrobial properties of polysulfoniums create opportunities for their use in biomedical applications, such as gene therapy and cancer treatment. acs.org The use of sulfonium salts in the synthesis of PET tracers for medical imaging is another promising area of interdisciplinary research. ucl.ac.uk
Computational and Experimental Chemistry: Computational studies, such as DFT calculations, can provide valuable insights into reaction mechanisms and help predict the properties of new sulfonium-based materials, thereby guiding experimental efforts. researchgate.netrhhz.net
Addressing Current Limitations and Challenges in Sulfonium Chemistry
Despite the significant progress in sulfonium chemistry, several challenges and limitations need to be addressed in future research:
Scope and Generality of Synthetic Methods: While various methods exist for synthesizing sulfonium salts, many have limited substrate scope and functional group tolerance. nih.govrsc.org Developing more general and robust synthetic protocols is a key priority. nih.gov
Stereochemical Control: Achieving high levels of stereocontrol in reactions involving chiral sulfonium salts remains a significant hurdle. researchgate.net The inherent tendency of sulfonium ylides to undergo rapid inversion at the sulfur stereocenter poses a major challenge. researchgate.net
Reagent Stability and Handling: Although many sulfonium salts are bench-stable, some reagents can be sensitive to moisture or require special handling procedures. nih.gov Improving the stability and ease of handling of these compounds will be crucial for their widespread adoption. nih.gov
Catalyst Recycling: For catalytic applications, developing methods for the efficient recovery and recycling of the sulfur-containing byproducts is essential for improving the sustainability of these processes. nih.gov
By focusing on these key research trajectories, the scientific community can unlock the full potential of this compound and other cyclic sulfonium systems, leading to innovations in sustainable synthesis, catalysis, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methylthian-1-ium chloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Synthetic Routes : Common methods include nucleophilic substitution of thiane derivatives with methylating agents (e.g., methyl chloride) under controlled anhydrous conditions. Alternative routes may involve quaternization of thiane with methyl halides in polar aprotic solvents like acetonitrile .
- Optimization : Key variables include temperature (40–60°C), solvent choice, stoichiometry of reagents, and catalyst use (e.g., phase-transfer catalysts). Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol). Validate purity using H/C NMR and elemental analysis .
Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Spectroscopy :
- NMR : H NMR should show a singlet for the S-methyl group (~3.3 ppm) and splitting patterns consistent with the thianium ring protons. C NMR should confirm quaternary sulfur-bound methyl carbon (~45 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should display [M-Cl] peaks, with isotopic patterns matching theoretical calculations.
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%). Compare retention times with authentic standards .
Q. What are the key stability considerations for storing and handling this compound in experimental settings?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Avoid exposure to moisture or bases, which may degrade the compound to thiane and methyl chloride .
- Handling : Use gloves, lab coats, and fume hoods. Neutralize waste with dilute sodium bicarbonate before disposal. Document waste protocols per institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data and computational predictions regarding the reactivity of this compound?
- Methodological Answer :
- Data Cross-Validation : Replicate experiments under identical conditions. For computational models, verify basis sets (e.g., DFT with B3LYP/6-311+G(d,p)) and solvation parameters. Compare experimental kinetics (e.g., Arrhenius plots) with simulated activation energies .
- Contradiction Analysis : If discrepancies persist, assess potential side reactions (e.g., hydrolysis) or impurities using LC-MS. Re-evaluate computational assumptions (e.g., implicit vs. explicit solvent models) .
Q. What advanced experimental designs can elucidate the mechanistic pathways of this compound in catalytic applications?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe hydrogen transfer steps in catalytic cycles.
- In-Situ Spectroscopy : Employ Raman or IR spectroscopy to monitor intermediate species during reactions.
- Control Experiments : Test reactivity in the absence of catalysts or under varying pH to isolate mechanistic contributions .
Q. How should researchers approach reproducibility challenges when synthesizing this compound across different laboratories?
- Methodological Answer :
- Standardized Protocols : Publish detailed procedures, including exact reagent grades, equipment calibration data, and environmental controls (humidity/temperature logs).
- Inter-Lab Validation : Collaborate with independent labs to replicate synthesis. Use statistical tools (e.g., RSD ≤5% for yields) to assess consistency. Share raw characterization data (NMR, HPLC) via repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
